2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine

Description

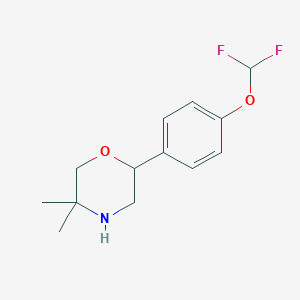

2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine is a morpholine derivative featuring a para-difluoromethoxy-substituted phenyl group at the 2-position of the morpholine ring and two methyl groups at the 5,5-positions. Morpholine derivatives are widely explored in medicinal and agrochemical research due to their versatility as heterocyclic scaffolds. The difluoromethoxy group (–OCF₂H) is notable for its electron-withdrawing properties and metabolic stability, which can enhance lipophilicity and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C13H17F2NO2 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

2-[4-(difluoromethoxy)phenyl]-5,5-dimethylmorpholine |

InChI |

InChI=1S/C13H17F2NO2/c1-13(2)8-17-11(7-16-13)9-3-5-10(6-4-9)18-12(14)15/h3-6,11-12,16H,7-8H2,1-2H3 |

InChI Key |

YCDVGZPQSFBULY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(CN1)C2=CC=C(C=C2)OC(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-(difluoromethoxy)phenyl isocyanate with a suitable morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Chlorophenyl)-5,5-dimethylmorpholine Hydrochloride

- Structure : Differs by a 2-chloro substituent on the phenyl ring instead of 4-difluoromethoxy.

- Properties :

- Key Differences :

- The chloro substituent may reduce metabolic stability compared to difluoromethoxy, which is resistant to oxidative degradation.

- Spatial orientation: The 2-chloro substituent introduces steric effects distinct from the para-substituted difluoromethoxy group.

5,5-Dimethyl-2-phenylmorpholine Hydrochloride

- Structure : Lacks substituents on the phenyl ring.

- Primarily used in laboratory settings for research .

- Key Differences :

- The absence of a para-substituent likely reduces target-binding affinity compared to the difluoromethoxy analog.

- Lower lipophilicity may limit membrane permeability in biological systems.

Roflumilast (PDE4 Inhibitor)

- Structure : Benzamide core with a para-difluoromethoxy group, distinct from the morpholine scaffold.

- Properties :

- Key Differences :

- The morpholine scaffold in the target compound may confer different pharmacokinetic profiles (e.g., solubility, half-life) compared to roflumilast’s benzamide structure.

- PDE4 inhibition is unconfirmed for the target compound but plausible given the shared difluoromethoxy motif.

Data Table: Structural and Functional Comparison

Biological Activity

The compound 2-(4-(difluoromethoxy)phenyl)-5,5-dimethylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a morpholine ring substituted with a difluoromethoxy group and a phenyl moiety. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, research on related morpholine derivatives has shown moderate cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to disrupted cell division and apoptosis in cancer cells.

Antifungal Activity

The compound's structural analogs have been evaluated for antifungal properties. A series of daphneolone analogs containing similar morpholine moieties displayed moderate to good antifungal activity against several plant pathogenic fungi . This suggests that this compound may also possess antifungal capabilities, warranting further investigation.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that the compound may have poor oral bioavailability due to extensive first-pass metabolism. Optimizing the chemical structure could enhance its pharmacokinetic profile, potentially improving therapeutic efficacy .

Study 1: Cytotoxicity Evaluation

A study investigating the cytotoxic effects of morpholine derivatives found that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against A549 cells. The study highlighted the importance of substituent variations in modulating biological activity .

Study 2: Antifungal Efficacy

Research on daphneolone analogs demonstrated that certain derivatives showed significant antifungal activity at concentrations as low as 50 mg/L against various fungi. These findings suggest that modifications in the morpholine structure could lead to enhanced antifungal properties .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.